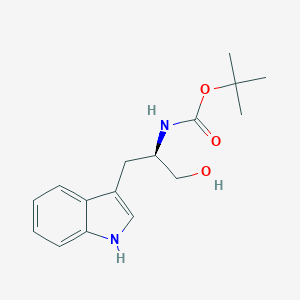
Boc-D-tryptophanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-tryptophanol is a chemical compound with the molecular formula C16H22N2O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Boc-D-tryptophanol is characterized by an indole functional group . The InChI code is 1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m1/s1 . The molecular weight is 290.36 g/mol .
Physical And Chemical Properties Analysis
Boc-D-tryptophanol has a molecular weight of 290.36 g/mol . It is a white to light yellow powder or crystals . The compound has a density of 1.190 g/cm3, a melting point of 119-121 °C, and a boiling point of 518.1 °C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Peptide Chemistry and Drug Delivery
Boc-D-tryptophanol derivatives are utilized in peptide chemistry, particularly in the synthesis of bioactive compounds. For example, the synthesis of (S)-5,6-Dibromo-tryptophan derivatives as building blocks in peptide chemistry demonstrates the role of Boc-D-tryptophanol in developing highly bioactive natural compounds (Mollica et al., 2011). Additionally, the RAFT polymerization of methacrylates containing a tryptophan moiety has led to the controlled synthesis of biocompatible fluorescent cationic chiral polymers with smart pH-responsiveness, beneficial for applications like siRNA delivery (Roy et al., 2013).
Modular Synthesis and Enzymatic Halogenation
The combination of enzymatic halogenation of L-tryptophan with subsequent chemocatalytic Suzuki–Miyaura cross‐coupling reactions has been employed for the modular synthesis of various aryl-substituted tryptophan derivatives. This process, involving Boc protection, has significant potential for peptide or peptidomimetic synthesis (Frese et al., 2016).
Synthesis of Fluorescent Polymers
The synthesis and self-assembly behavior of poly(Nα-Boc-L-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-L-tryptophan) have been reported, highlighting the use of Nα-Boc-L-tryptophan in the synthesis of amphiphilic BAB triblock copolymers for potential drug delivery applications (Voda et al., 2016).
Optical Studies
The optical activity in second harmonic reflection from the air/water interface of solutions of simple tryptophan derivatives, including Boc-trp, has been investigated. This research provides insights into the chiral contributions to the nonlinear susceptibilities of these compounds (S. A. M. and R. Mcaloney, 2004).
Safety And Hazards
Boc-D-tryptophanol may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of accidental release, avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQUFUAEKORKL-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609578 |
Source


|
| Record name | tert-Butyl [(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-tryptophanol | |
CAS RN |
158932-00-4 |
Source


|
| Record name | tert-Butyl [(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

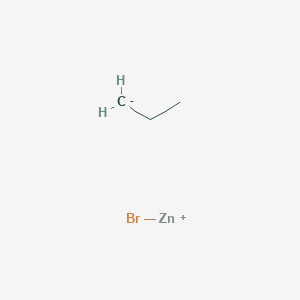
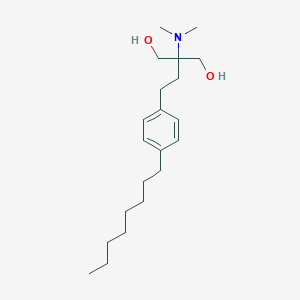
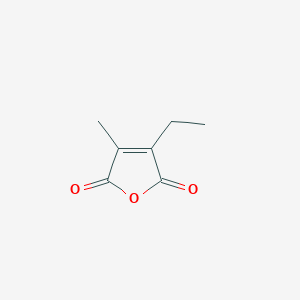
![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)
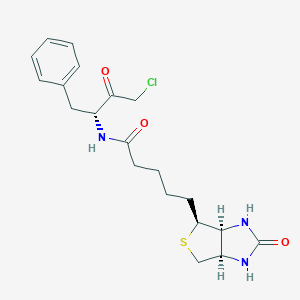
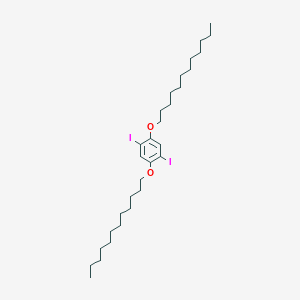
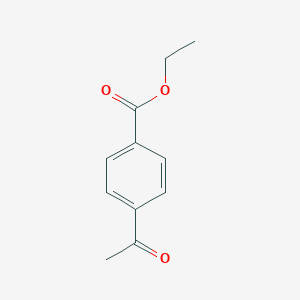
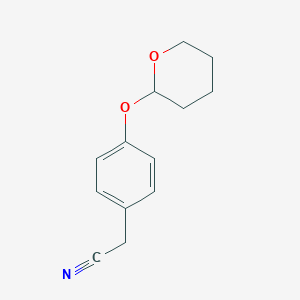
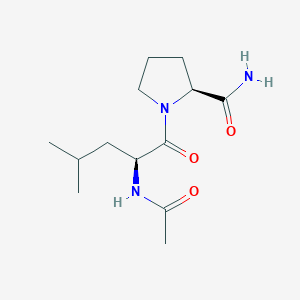
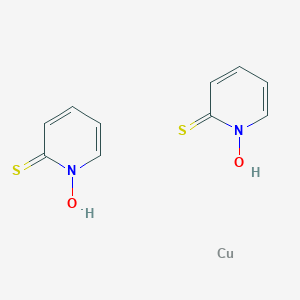
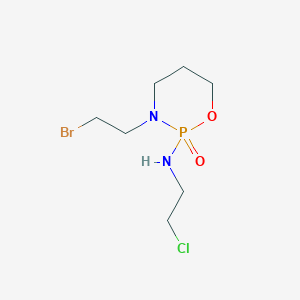
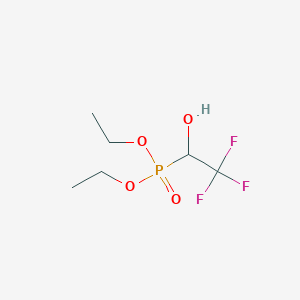
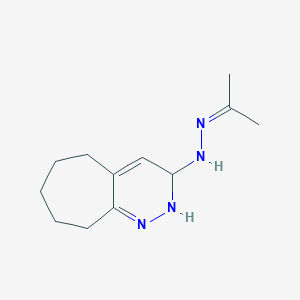
![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)